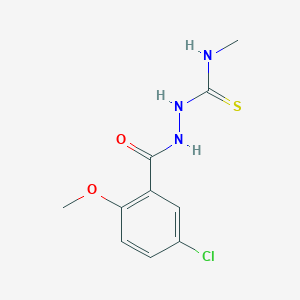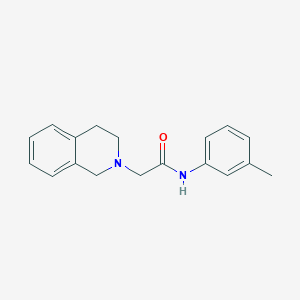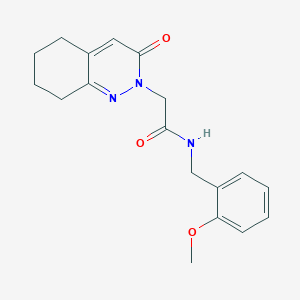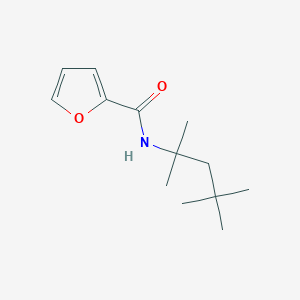
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine, commonly known as KW-2449, is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) protein. FLT3 is a receptor tyrosine kinase that plays a crucial role in the development and function of hematopoietic stem cells. FLT3 mutations are frequently found in acute myeloid leukemia (AML) patients, making it an attractive target for drug development. KW-2449 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of AML.
作用机制
KW-2449 binds to the ATP-binding site of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine and inhibits its activity. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine is a key regulator of hematopoietic stem cell proliferation and differentiation, and its aberrant activation has been implicated in the development and progression of AML. By inhibiting N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine activity, KW-2449 can induce cell cycle arrest and apoptosis in N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cells.
Biochemical and Physiological Effects:
KW-2449 has been shown to selectively inhibit N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine activity, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the drug. KW-2449 has also been shown to induce differentiation of AML cells, which may enhance the effectiveness of chemotherapy. In addition, KW-2449 has been shown to have synergistic effects with other AML drugs, such as cytarabine and daunorubicin.
实验室实验的优点和局限性
One advantage of KW-2449 is its selectivity for N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine, which allows for targeted inhibition of this pathway. This can reduce off-target effects and improve the safety profile of the drug. Another advantage is its ability to induce differentiation of AML cells, which may enhance the effectiveness of chemotherapy. However, one limitation of KW-2449 is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing and scheduling of KW-2449 in combination with other AML drugs is still being investigated.
未来方向
There are several future directions for the development of KW-2449. One area of focus is the optimization of dosing and scheduling in combination with other AML drugs. Another area of focus is the identification of biomarkers that can predict response to KW-2449, which can help to personalize treatment for AML patients. Additionally, the development of more potent and soluble analogs of KW-2449 may improve its efficacy and ease of administration. Finally, the evaluation of KW-2449 in other N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cancers, such as acute lymphoblastic leukemia, may expand its clinical utility.
合成方法
The synthesis of KW-2449 involves several steps, starting from the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromobenzoic acid to form the intermediate compound 4,6-dimethyl-2-(4-carboxyphenyl)pyrimidine. This intermediate is then reacted with 4-propoxyaniline to form the final product, KW-2449. The synthesis of KW-2449 has been optimized to improve yield and purity, and several patents have been filed for the process.
科学研究应用
KW-2449 has been extensively studied in preclinical models of AML and has shown potent activity against N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cells. In vitro studies have demonstrated that KW-2449 inhibits N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-propoxyphenyl)guanidine-mutant cells. In vivo studies have shown that KW-2449 can reduce tumor burden and improve survival in mouse models of AML.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-propoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-9-22-14-7-5-13(6-8-14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQCTQQNGBADLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)



![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)